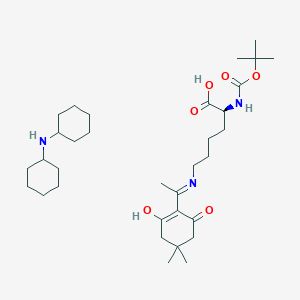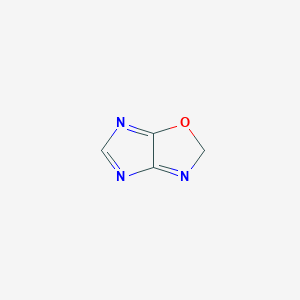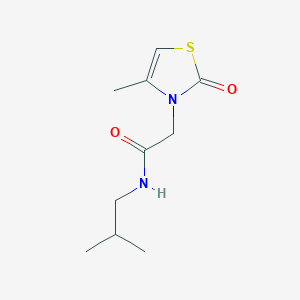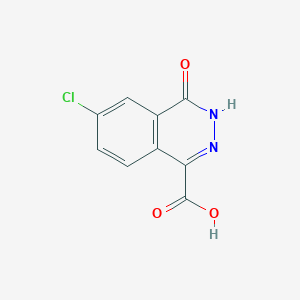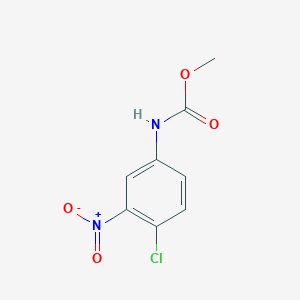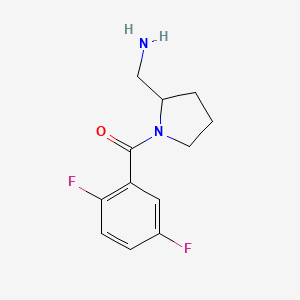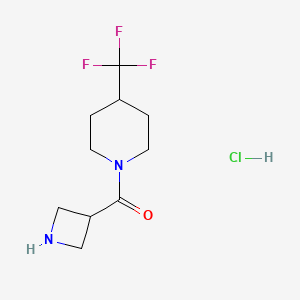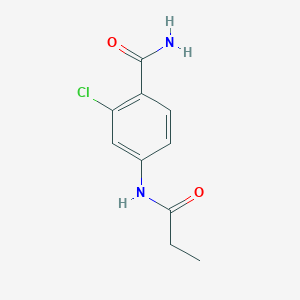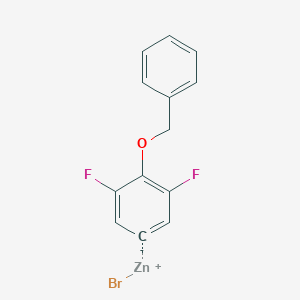
4-BenZyloxy-3,5-difluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BENZYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a reagent commonly employed in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF) to maintain its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 4-benzyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Benzyloxy-3,5-difluorophenyl bromide+Zn→4-Benzyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-BENZYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, halides, and other electrophiles. Typical reaction conditions involve the use of THF as a solvent, inert atmosphere, and controlled temperatures.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
4-BENZYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 4-BENZYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BENZYLOXY-3,5-DIFLUOROPHENYLMAGNESIUM BROMIDE
- 4-BENZYLOXY-3,5-DIFLUOROPHENYLLITHIUM
- 4-BENZYLOXY-3,5-DIFLUOROPHENYLBORONIC ACID
Uniqueness
Compared to similar compounds, 4-BENZYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE offers unique reactivity and stability in organic synthesis. Its use in cross-coupling reactions is particularly advantageous due to its ability to form strong carbon-carbon bonds efficiently.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-difluoro-2-phenylmethoxybenzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-3,5-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
OPHZNQHURBNHKF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=[C-]C=C2F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


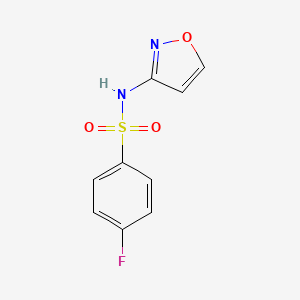
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
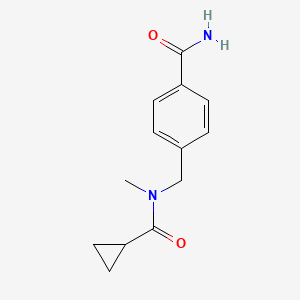
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
